tert-Butyl b-oxo-cyclopentanepropanoate

Description

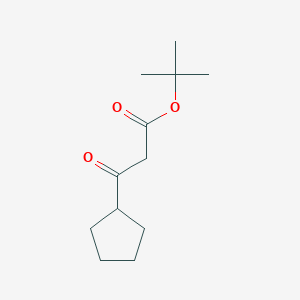

tert-Butyl β-oxo-cyclopentanepropanoate is an ester derivative featuring a cyclopentane ring with a ketone (oxo) group and a propanoate ester moiety. These compounds are typically employed as intermediates in pharmaceutical and organic synthesis due to their reactive functional groups, which facilitate further chemical modifications .

Properties

CAS No. |

134302-08-2 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

tert-butyl 3-cyclopentyl-3-oxopropanoate |

InChI |

InChI=1S/C12H20O3/c1-12(2,3)15-11(14)8-10(13)9-6-4-5-7-9/h9H,4-8H2,1-3H3 |

InChI Key |

JMPCUQTYJXPBOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)C1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl b-oxo-cyclopentanepropanoate typically involves the esterification of a β-keto acid with tert-butyl alcohol. One common method is the transesterification of β-keto esters, which can be achieved using various catalysts and reaction conditions . For instance, tert-butyl alcohol can be converted to the corresponding β-keto ester in moderate yields .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems has been developed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl b-oxo-cyclopentanepropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: tert-Butyl hydroperoxide (TBHP) is commonly used as an oxidizing agent.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with TBHP can yield carboxylic acids and ketones .

Scientific Research Applications

tert-Butyl b-oxo-cyclopentanepropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: The compound is used in the development of pharmaceuticals and as an intermediate in drug synthesis.

Industry: It is employed in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-Butyl b-oxo-cyclopentanepropanoate involves its reactivity as a β-keto ester. The compound can undergo enolization, where the keto group is converted to an enol form, making it highly reactive in various chemical reactions. This reactivity allows it to participate in nucleophilic addition and substitution reactions, among others.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-Butyl β-oxo-cyclopentanepropanoate with three related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| tert-Butyl β-oxo-cyclopentanepropanoate* | C₁₂H₁₈O₃ | 210.27 | Ester, ketone | Cyclopentane with β-oxo and propanoate |

| tert-Butyl (3-oxocyclopentyl)carbamate | C₁₀H₁₇NO₃ | 199.25 | Carbamate, ketone | Cyclopentane with 3-oxo and carbamate |

| tert-Butyl alcohol | C₄H₁₀O | 74.12 | Alcohol | Branched tertiary alcohol |

| tert-Butyl (3s,4r)-pyrrolidine derivative | C₁₇H₂₅NO₄ | 307.4 | Ester, hydroxymethyl, methoxyphenyl | Pyrrolidine ring with substituents |

Key Observations :

- The cyclopentane-based compounds (rows 1–2) share a ketone group, enabling reactivity in nucleophilic additions or reductions.

- tert-Butyl alcohol lacks complex ring systems but exhibits high flammability and reactivity with acids/oxidizers, unlike the more stable ester and carbamate derivatives .

- The pyrrolidine derivative (row 4) has a larger molecular weight (307.4 vs. ~200 for others), likely influencing solubility and melting points .

Reactivity and Stability

- tert-Butyl β-oxo-cyclopentanepropanoate (inferred): Esters are generally stable under neutral conditions but hydrolyze in acidic/basic environments. The β-keto group may undergo keto-enol tautomerism or serve as a Michael acceptor.

- tert-Butyl (3-oxocyclopentyl)carbamate : Carbamates are less reactive than esters but can undergo hydrolysis under strong acidic/basic conditions. The ketone group allows for further functionalization (e.g., Grignard reactions) .

- tert-Butyl alcohol : Highly reactive; decomposes with strong acids to release flammable isobutylene gas. Reacts violently with oxidizers (e.g., peroxides) and alkali metals .

Biological Activity

Chemical Identity

tert-Butyl b-oxo-cyclopentanepropanoate, with the CAS number 134302-08-2, is a compound characterized by the formula and a molecular weight of 212.29 g/mol. The IUPAC name for this compound is tert-butyl 3-cyclopentyl-3-oxopropanoate. Its structure includes a tert-butyl group attached to a cyclopentane ring, which contributes to its unique biological activity.

The biological activity of this compound has been explored in various studies, particularly focusing on its potential anticancer properties. The compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer cells (e.g., MCF-7 and JIMT-1). The mechanism appears to involve the induction of apoptosis and inhibition of cell migration, which are critical factors in cancer metastasis.

Case Studies and Research Findings

-

Cytotoxicity Assays

In a study assessing the cytotoxic effects of various compounds, this compound was found to significantly reduce cell viability in MCF-7 cells at concentrations as low as 2 μM. The treatment led to a marked decrease in cell proliferation and induced apoptotic pathways as evidenced by increased caspase activity . -

Cell Migration Inhibition

Another important aspect of its biological activity is its ability to inhibit cell migration. In wound healing assays, cells treated with this compound showed significantly reduced migration compared to control groups, indicating its potential role in preventing cancer metastasis . -

Impact on Cancer Stem Cells

The compound also demonstrated efficacy in reducing the population of aldehyde dehydrogenase-expressing cancer stem cells within the JIMT-1 cell line, suggesting that it may target more resilient cancer cell populations that contribute to tumor recurrence .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 134302-08-2 |

| Molecular Formula | C12H20O3 |

| Molecular Weight | 212.29 g/mol |

| Purity | 95% |

| IUPAC Name | tert-butyl 3-cyclopentyl-3-oxopropanoate |

| Cell Line | IC50 (μM) | Apoptosis Induction | Migration Inhibition |

|---|---|---|---|

| MCF-7 | 2 | Yes | Yes |

| JIMT-1 | 2 | Yes | Yes |

Additional Observations

Research indicates that while tert-butyl groups are common in medicinal chemistry, their incorporation can lead to increased lipophilicity and altered pharmacokinetics. This necessitates careful consideration during drug design processes, particularly for compounds intended for systemic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl β-oxo-cyclopentanepropanoate, and how do reaction conditions influence yield?

- Methodology : Compare multi-step procedures from analogous compounds (e.g., tert-butyl esters with cyclopropane or bromophenyl groups). Use reflux conditions with anhydrous solvents (e.g., THF or DCM) and catalysts like DMAP or DCC for esterification. Monitor intermediates via TLC and optimize stoichiometry for the β-keto group stability .

- Data Analysis : Tabulate yields at each step (e.g., cyclopropane ring formation vs. ester coupling) and correlate with solvent polarity or temperature variations.

Q. Which spectroscopic techniques are most reliable for confirming the structure of tert-Butyl β-oxo-cyclopentanepropanoate?

- Methodology : Employ H/C NMR to identify tert-butyl protons (δ ~1.2 ppm) and the β-keto carbonyl (δ ~210 ppm). Use IR spectroscopy to detect ester C=O (~1720 cm) and β-keto C=O (~1700 cm) stretches. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Q. How does the β-keto group influence the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH) in buffered solutions (pH 3–9). Quantify degradation via HPLC with UV detection (λ = 254 nm). Compare degradation rates with non-keto analogs to isolate β-keto effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for β-keto esters, and how can reproducibility be improved?

- Methodology : Perform systematic reproducibility audits, isolating variables like solvent purity, moisture levels, and inert atmosphere quality. Use DOE (Design of Experiments) to identify critical factors (e.g., catalyst loading vs. reaction time). Cross-reference with literature protocols for tert-butyl ester analogs to identify common pitfalls .

- Data Contradiction Example : If yields drop above 60°C, investigate β-keto tautomerization or retro-aldside reactions via H NMR kinetics.

Q. How can enantiomeric purity be achieved in derivatives of tert-Butyl β-oxo-cyclopentanepropanoate?

- Methodology : Explore chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives). Analyze enantiomeric excess (ee) via chiral HPLC or F NMR with Mosher’s esters. Compare diastereomer crystallization efficiency .

Q. What computational models predict the reactivity of the β-keto group in nucleophilic or electrophilic reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and frontier molecular orbitals. Validate predictions with experimental data (e.g., regioselectivity in alkylation or Michael additions) .

Q. How do steric effects from the tert-butyl group impact intermolecular interactions in crystal packing or supramolecular assemblies?

- Methodology : Obtain single-crystal X-ray diffraction data to analyze packing motifs. Compare with non-bulky analogs (e.g., methyl esters) to quantify steric hindrance using Mercury CSD software. Correlate with solubility profiles in non-polar solvents .

Methodological Guidelines

- Synthetic Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent β-keto hydrolysis. Use tert-butyl esters for steric protection during multi-step syntheses .

- Analytical Validation : Combine NMR, IR, and HRMS for structural confirmation. For stability studies, employ forced degradation and kinetic modeling .

- Data Interpretation : Address contradictions by isolating variables (e.g., moisture, catalyst purity) and applying statistical tools like ANOVA for DOE results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.